3-Methanesulfonylazepane hydrochloride
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Overview
Description
3-Methanesulfonylazepane hydrochloride is a chemical compound with the molecular formula C7H16ClNO2S . It is listed under CAS Number: 1788990-57-7 .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
1. Oxidation Reactions and Radical Studies
The oxidation reactions involving methanesulfonyl compounds are significant in the field of chemistry. For instance, Flyunt et al. (2001) demonstrated the oxidation of methanesulfinic acid by hydroxyl radicals, leading to the formation of the methanesulfonyl radical. This study highlights the potential use of methanesulfonyl compounds in understanding radical reactions and oxidation processes in chemical systems (Flyunt et al., 2001).
2. Methanesulfonic Acid Synthesis
Research by Mukhopadhyay and Bell (2003) explored a high-yield approach to synthesizing methanesulfonic acid from methane, using metal peroxides as radical initiators. This demonstrates the importance of methanesulfonyl compounds in developing new methods for producing industrially significant chemicals (Mukhopadhyay & Bell, 2003).
3. Structural and Vibrational Analysis
The structural and vibrational properties of methanesulfonyl compounds are areas of research interest. Tuttolomondo et al. (2005) conducted a study on ethyl methanesulfonate, examining its electronic structure and vibrational spectra. This kind of research provides deeper insights into the physical and chemical characteristics of methanesulfonyl derivatives (Tuttolomondo et al., 2005).
4. Microbial Metabolism
Methanesulfonyl compounds are also relevant in the context of microbial metabolism. Kelly and Murrell (1999) studied the use of methanesulfonic acid by aerobic bacteria as a sulfur source, highlighting the ecological and biological significance of these compounds (Kelly & Murrell, 1999).
5. Catalysis and Synthesis Reactions
Methanesulfonyl compounds are used as catalysts in various chemical synthesis reactions. For example, Premasagar et al. (1981) utilized methanesulfonic acid as a catalyst for the cyclization of arylpropanoic acids, demonstrating its utility in organic synthesis (Premasagar et al., 1981).
Properties
IUPAC Name |
3-methylsulfonylazepane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-11(9,10)7-4-2-3-5-8-6-7;/h7-8H,2-6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSCKWVGASQXRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCCNC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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